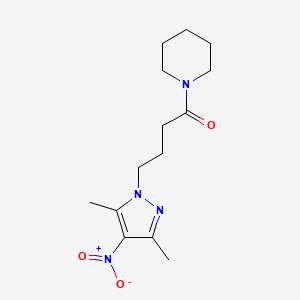![molecular formula C20H21Cl2N3O5S B6031102 4-[bis(2-chloroethyl)sulfamoyl]-N-(2-cyano-4,5-dimethoxyphenyl)benzamide](/img/structure/B6031102.png)
4-[bis(2-chloroethyl)sulfamoyl]-N-(2-cyano-4,5-dimethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[bis(2-chloroethyl)sulfamoyl]-N-(2-cyano-4,5-dimethoxyphenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a sulfamoyl group, a cyano group, and dimethoxyphenyl moieties. Its molecular formula is C19H18Cl2N2O4S.
Métodos De Preparación
The synthesis of 4-[bis(2-chloroethyl)sulfamoyl]-N-(2-cyano-4,5-dimethoxyphenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-[bis(2-chloroethyl)sulfamoyl]benzoic acid with 2-cyano-4,5-dimethoxyaniline under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Análisis De Reacciones Químicas
4-[bis(2-chloroethyl)sulfamoyl]-N-(2-cyano-4,5-dimethoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl groups, where nucleophiles like thiols or amines can replace the chlorine atoms, forming new derivatives.
Aplicaciones Científicas De Investigación
4-[bis(2-chloroethyl)sulfamoyl]-N-(2-cyano-4,5-dimethoxyphenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-[bis(2-chloroethyl)sulfamoyl]-N-(2-cyano-4,5-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyano and dimethoxyphenyl groups may contribute to the compound’s binding affinity and specificity towards certain biological targets, affecting various cellular pathways.
Comparación Con Compuestos Similares
Similar compounds to 4-[bis(2-chloroethyl)sulfamoyl]-N-(2-cyano-4,5-dimethoxyphenyl)benzamide include:
4-[bis(2-chloroethyl)sulfamoyl]benzoic acid: Lacks the cyano and dimethoxyphenyl groups, making it less complex.
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide:
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-2-nitrophenyl)benzamide: Includes a nitro group, which can significantly change its reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which provide a diverse range of chemical and biological properties.
Propiedades
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-(2-cyano-4,5-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O5S/c1-29-18-11-15(13-23)17(12-19(18)30-2)24-20(26)14-3-5-16(6-4-14)31(27,28)25(9-7-21)10-8-22/h3-6,11-12H,7-10H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXBPJMAKXSPMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCCl)CCCl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-benzyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-methoxyphenyl)ethylidene]hydrazone}](/img/structure/B6031025.png)
![2-[3-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-oxopropyl]-3H-isoindol-1-one](/img/structure/B6031033.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-(4-morpholinyl)benzamide](/img/structure/B6031036.png)
![N-benzyl-N-methyl-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6031038.png)

![1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[methyl-[(3-methyl-1,2-oxazol-5-yl)methyl]amino]methyl]phenoxy]propan-2-ol](/img/structure/B6031046.png)
![2-(2,6-Dichlorophenyl)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B6031058.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B6031066.png)

![2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B6031076.png)
![2-methyl-5-({3-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)-1,3-benzothiazole](/img/structure/B6031083.png)

![1-[2-(3-chlorophenyl)ethyl]-4-[(3-hydroxyphenyl)methylamino]pyrrolidin-2-one](/img/structure/B6031088.png)
![6-chloro-2-(5-ethylthiophen-2-yl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B6031094.png)
